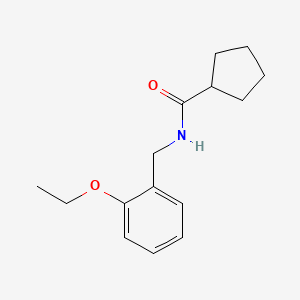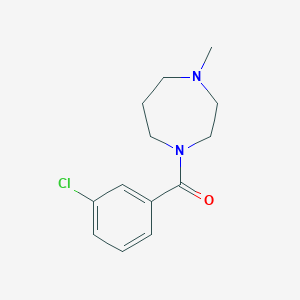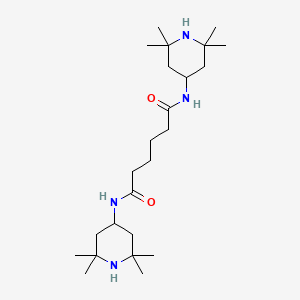
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide, commonly referred to as Tinuvin 770, is a widely used UV stabilizer in various industries such as plastics, coatings, and textiles. It is a highly effective antioxidant that prevents the degradation of materials caused by UV radiation. The purpose of
Wirkmechanismus
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide acts as a free radical scavenger, preventing the degradation of materials caused by UV radiation. It works by absorbing UV radiation and converting it into heat, which is then dissipated. This prevents the formation of free radicals that can cause degradation of the material. In addition, it can also act as a hydrogen donor, further preventing the formation of free radicals.
Biochemical and Physiological Effects
This compound has low toxicity and is not expected to have any significant effects on human health. It is not absorbed through the skin and is not expected to accumulate in the body. However, it is important to handle the substance with care and follow proper safety protocols when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide is a highly effective UV stabilizer that can prevent the degradation of materials caused by UV radiation. It is easy to handle, has low toxicity, and is widely available. However, it can be expensive, and its effectiveness can be affected by factors such as temperature, humidity, and exposure time.
Zukünftige Richtungen
There are several future directions for the research and development of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide. One area of focus is the development of new materials that require UV protection, such as biodegradable plastics. Another area of research is the optimization of the synthesis method to improve the purity and yield of the final product. Additionally, there is a need for further research on the long-term effectiveness of this compound in various applications. Finally, there is a need for the development of more cost-effective UV stabilizers that can provide comparable or better performance than this compound.
Synthesemethoden
The synthesis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide involves the reaction of 2,2,6,6-tetramethylpiperidine-4-one with hexanediamine in the presence of a catalyst. The resulting product is then purified through recrystallization or chromatography. The purity of the final product is crucial for its effectiveness as a UV stabilizer.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide has been extensively studied for its UV stabilization properties in various industries. It has been shown to be highly effective in preventing the degradation of polymers and coatings caused by UV radiation. In addition, it has been used in the development of new materials that require UV protection. The scientific research on this compound has contributed significantly to the advancement of UV stabilizer technology.
Eigenschaften
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O2/c1-21(2)13-17(14-22(3,4)27-21)25-19(29)11-9-10-12-20(30)26-18-15-23(5,6)28-24(7,8)16-18/h17-18,27-28H,9-16H2,1-8H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAUCVGWSNUAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCCC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5328526.png)
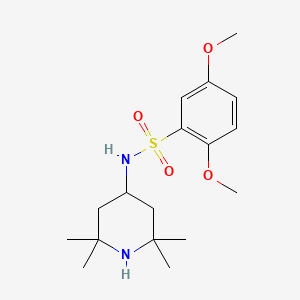

![5'-methyl-1-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5328537.png)
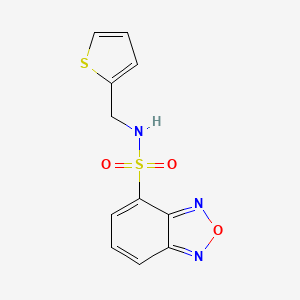
![N-methyl-N-[3-(2-methylphenoxy)propyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328552.png)
![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5328560.png)

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![methyl 2-[3-hydroxy-2-oxo-4-(4-propoxybenzoyl)-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5328574.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328581.png)
![N-(1H-imidazol-2-ylmethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5328591.png)
